Hexyl carbamate
Overview
Description
Hexyl carbamate, also known as carbamic acid hexyl ester, is an organic compound with the molecular formula C7H15NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is used in various chemical processes and has applications in different fields, including medicinal chemistry and industrial production.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl carbamate can be synthesized through several methods. One common method involves the reaction of hexanol with urea in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 90°C. Another method involves the reaction of hexylamine with carbon dioxide and an alcohol, facilitated by a base such as cesium carbonate .
Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow process. This method ensures high yield and purity of the product. The process involves the reaction of hexyl alcohol with phosgene or its derivatives in the presence of a base. The reaction is carried out in a controlled environment to prevent the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: Hexyl carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form hexanol and carbon dioxide.
Oxidation: this compound can be oxidized to form hexyl isocyanate and carbon dioxide.
Substitution: It can undergo nucleophilic substitution reactions where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Hexanol and carbon dioxide.
Oxidation: Hexyl isocyanate and carbon dioxide.
Substitution: Various substituted carbamates.
Scientific Research Applications
Hexyl carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a protecting group for amines in the synthesis of peptides and other complex molecules.
Biology: this compound derivatives are studied for their potential as enzyme inhibitors and other biological activities.
Mechanism of Action
Hexyl carbamate exerts its effects through various mechanisms depending on its application. In medicinal chemistry, it acts as a protecting group by forming stable carbamate linkages with amines, preventing unwanted reactions during synthesis. In biological systems, this compound derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Propyl carbamate
- Butyl carbamate
Properties
IUPAC Name |
hexyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROASJEHPZNKHOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175380 | |
Record name | Carbamic acid, hexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2114-20-7 | |
Record name | Carbamic acid, hexyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2114-20-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165663 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbamic acid, hexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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